molecular formula C16H19N3O3S B2566522 (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 1797086-85-1

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No. B2566522
M. Wt: 333.41
InChI Key: HSYKTBGKXXVYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone, also known as IQM-316, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is involved in the synthesis of various quinoxaline-based derivatives, which have been evaluated for their antimicrobial and antifungal activities. One study synthesized 2-aryl-3-(3'methyl quinoxalin-2'-yl-amino) 4-thiazolidinoes and 1-N-(3'methylquinoxalin-2'-yl-amino)4-aryl -3-chlodro-2-azetidinones, testing their effectiveness against different microorganisms. The structural confirmation of these compounds was based on elemental and spectral data (Vyas, Chauhan, & Parikh, 2007).

Antiplasmodial Evaluation

Aziridine–(iso)quinoline hybrid systems, incorporating azetidinone structures, were prepared as synthetic intermediates for functionalized (iso)quinolines with potential antimalarial activity. These compounds underwent regioselective aziridine ring opening by various nucleophiles, yielding functionalized quinolines. Their antiplasmodial evaluation against Plasmodium falciparum strains showed micromolar potency, highlighting their potential in malaria treatment strategies (Vandekerckhove et al., 2013).

Anticancer and Antimicrobial Agents

Novel imidazoquinoline-based 2-azetidinones were synthesized and characterized for their potential as antimicrobial and anticancer agents. These compounds demonstrated significant activity in in vitro assays, with some showing promising results in molecular docking studies as potential β-tubulin inhibitors, indicating their potential in cancer therapy (Kayarmar et al., 2017).

Anti-Inflammatory and Analgesic Activity

A series of quinoline derivatives bearing azetidinone scaffolds were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to exhibit significant activity in comparison to control groups, suggesting their potential use in the treatment of inflammation and pain (Gupta & Mishra, 2016).

properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)12-3-4-14-15(7-12)18-6-5-17-14/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKTBGKXXVYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone

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